(S)-1-tert-Butyl 2-methyl piperazine-1,2-dicarboxylate hydrochloride
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Overview
Description
(S)-1-tert-Butyl 2-methyl piperazine-1,2-dicarboxylate hydrochloride is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and chemical research. This compound is characterized by its piperazine ring, which is substituted with tert-butyl and methyl groups, and its dicarboxylate ester functionality. The hydrochloride salt form enhances its solubility and stability, making it suitable for various experimental and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-tert-Butyl 2-methyl piperazine-1,2-dicarboxylate hydrochloride typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of appropriate diamines with dihaloalkanes under basic conditions.
Introduction of Substituents: The tert-butyl and methyl groups are introduced via alkylation reactions. This can be achieved using tert-butyl halides and methyl halides in the presence of strong bases such as sodium hydride or potassium tert-butoxide.
Esterification: The dicarboxylate ester functionality is introduced through esterification reactions using appropriate carboxylic acids and alcohols in the presence of acid catalysts like sulfuric acid or p-toluenesulfonic acid.
Formation of Hydrochloride Salt: The final step involves converting the free base into its hydrochloride salt by treating it with hydrochloric acid in an appropriate solvent like ethanol or methanol.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and pH) ensures consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the ester functionalities, converting them into alcohols or aldehydes.
Substitution: The tert-butyl and methyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Alkyl halides or sulfonates in the presence of strong bases like sodium hydride.
Major Products
Oxidation: N-oxides of the piperazine ring.
Reduction: Alcohols or aldehydes from the ester groups.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the selectivity and efficiency of various transformations.
Synthesis: It serves as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Biology
Enzyme Inhibition: It may act as an inhibitor for certain enzymes, providing insights into enzyme mechanisms and potential therapeutic targets.
Bioconjugation: The compound can be used to modify biomolecules, aiding in the study of protein interactions and functions.
Medicine
Drug Development: Its structural features make it a candidate for the development of new drugs, particularly those targeting neurological and metabolic disorders.
Diagnostics: It can be used in the development of diagnostic agents for imaging and detection of diseases.
Industry
Material Science: The compound can be used in the synthesis of polymers and materials with specific properties.
Agriculture: It may be utilized in the development of agrochemicals for pest control and crop protection.
Mechanism of Action
The mechanism by which (S)-1-tert-Butyl 2-methyl piperazine-1,2-dicarboxylate hydrochloride exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The piperazine ring can mimic natural substrates or inhibitors, while the ester groups may enhance binding affinity and specificity. The hydrochloride salt form ensures better solubility and bioavailability, facilitating its interaction with biological targets.
Comparison with Similar Compounds
Similar Compounds
(S)-1-tert-Butyl 2-methyl piperazine-1,2-dicarboxylate: The free base form without the hydrochloride salt.
1-tert-Butyl 4-methyl piperazine-1,4-dicarboxylate: A similar compound with different substitution patterns on the piperazine ring.
1-Benzyl 2-methyl piperazine-1,2-dicarboxylate: A compound with a benzyl group instead of a tert-butyl group.
Uniqueness
(S)-1-tert-Butyl 2-methyl piperazine-1,2-dicarboxylate hydrochloride is unique due to its specific substitution pattern and the presence of the hydrochloride salt, which enhances its solubility and stability. This makes it particularly useful in applications requiring high solubility and stability, such as in drug formulation and industrial processes.
Properties
IUPAC Name |
1-O-tert-butyl 2-O-methyl (2S)-piperazine-1,2-dicarboxylate;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O4.ClH/c1-11(2,3)17-10(15)13-6-5-12-7-8(13)9(14)16-4;/h8,12H,5-7H2,1-4H3;1H/t8-;/m0./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MESGHYLTRXYTHM-QRPNPIFTSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCNCC1C(=O)OC.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCNC[C@H]1C(=O)OC.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21ClN2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50662551 |
Source
|
Record name | 1-tert-Butyl 2-methyl (2S)-piperazine-1,2-dicarboxylate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50662551 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.75 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1251903-93-1 |
Source
|
Record name | 1-tert-Butyl 2-methyl (2S)-piperazine-1,2-dicarboxylate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50662551 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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